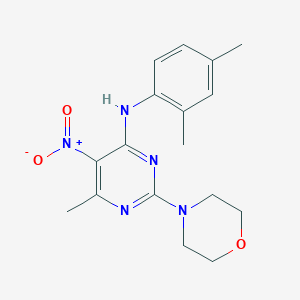
N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine
Descripción general
Descripción
N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly known as "TAK-659" and has been extensively studied for its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine involves the inhibition of various kinases, including BTK, ITK, and TXK. These kinases are involved in the signaling pathways that regulate the growth, proliferation, and survival of various cells. By inhibiting these kinases, this compound can disrupt the signaling pathways and induce cell death in cancer cells. It can also modulate the immune response and reduce inflammation in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against several kinases, including BTK, ITK, and TXK. This inhibition can disrupt the signaling pathways that regulate the growth, proliferation, and survival of various cells. In cancer cells, this disruption can induce cell death and inhibit tumor growth. In autoimmune and inflammatory diseases, this disruption can reduce inflammation and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine in lab experiments include its potent inhibitory activity against several kinases, its ability to induce cell death in cancer cells, and its ability to modulate the immune response in autoimmune and inflammatory diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method, its high cost, and its potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine. These include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Exploration of the potential therapeutic applications of this compound in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
4. Development of novel analogs of this compound with improved potency and selectivity.
5. Investigation of the potential toxicity and safety profile of this compound in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising therapeutic potential in the treatment of various diseases. Its potent inhibitory activity against several kinases, its ability to induce cell death in cancer cells, and its ability to modulate the immune response in autoimmune and inflammatory diseases make it a promising candidate for further research and development. However, more studies are needed to elucidate its exact mechanism of action, optimize its synthesis method, and investigate its potential toxicity and safety profile.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to exhibit potent inhibitory activity against several kinases, including BTK, ITK, and TXK. These kinases play a crucial role in the development and progression of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-4-5-14(12(2)10-11)19-16-15(22(23)24)13(3)18-17(20-16)21-6-8-25-9-7-21/h4-5,10H,6-9H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWGWUWEKQZLEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])C)N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B3969671.png)
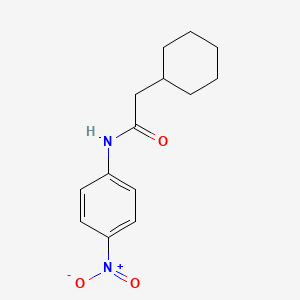
![4-[1-(2-methylbenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969695.png)
![3-chloro-N-[1-(4-propyl-4H-1,2,4-triazol-3-yl)ethyl]isonicotinamide](/img/structure/B3969699.png)
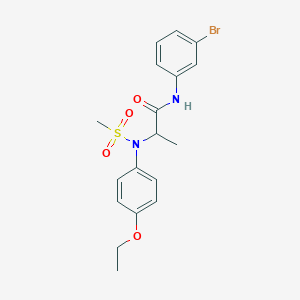

![2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B3969716.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B3969728.png)
![methyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3969731.png)
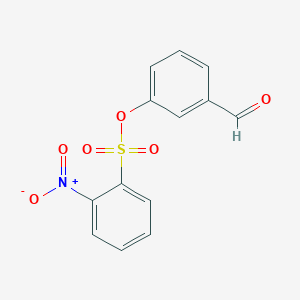
![methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3969760.png)
![4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B3969763.png)
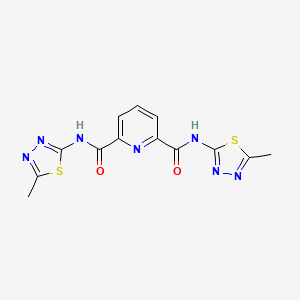
![N-[2-(tert-butylthio)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3969778.png)